7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
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Overview
Description
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a heterocyclic compound with the molecular formula C13H16N2O . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes . The structure of this compound includes a pyrimidoindole core, which is a fused ring system combining pyrimidine and indole moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has various applications in scientific research:
Mechanism of Action
The mechanism of action of 7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole: A simpler structure with a single indole ring.
5-methoxyindole: Similar structure but lacks the pyrimidine ring.
7-methylindole: Similar structure but lacks the methoxy group.
Uniqueness
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is unique due to its fused pyrimidoindole core, which combines the properties of both pyrimidine and indole rings. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
CAS No. |
38349-09-6 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
7-methoxy-5-methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole |
InChI |
InChI=1S/C13H16N2O/c1-9-11-7-10(16-2)3-4-13(11)15-8-14-6-5-12(9)15/h3-4,7,14H,5-6,8H2,1-2H3 |
InChI Key |
UUHKIIGORPPPKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNCN2C3=C1C=C(C=C3)OC |
Origin of Product |
United States |
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